D13-9001 is a novel compound identified as an efflux pump inhibitor, primarily targeting the MexAB-OprM efflux system in Pseudomonas aeruginosa. This compound has garnered attention due to its potential to enhance the efficacy of antibiotics against multidrug-resistant bacterial strains. D13-9001 is part of a broader class of compounds aimed at combating antibiotic resistance by inhibiting bacterial efflux pumps, which are responsible for the extrusion of various antimicrobial agents from bacterial cells, thereby reducing their effectiveness.
D13-9001 was synthesized as part of research efforts to discover new efflux pump inhibitors. The synthesis process began with 2-acetamidopyridine-4-carboxylic acid and involved multiple steps to construct the final compound. The compound's development was driven by the need for effective antibacterial agents that can work synergistically with existing antibiotics, particularly in the face of rising antibiotic resistance.
D13-9001 is classified as a pyridylpiperazine derivative. Compounds in this class are known for their ability to modulate the activity of efflux pumps, specifically those belonging to the Resistance-Nodulation-Division (RND) family, which play a critical role in multidrug resistance in Gram-negative bacteria.
The synthesis of D13-9001 involves a multi-step process that includes:
The entire synthesis pathway consists of approximately ten steps, each carefully designed to build upon the previous reactions to achieve the desired molecular structure .
The synthetic route has been optimized based on structure-activity relationships (SAR), which indicate that modifications to various substituents can significantly impact the compound's potency against efflux pumps. For example, elongating the linker between aromatic rings and piperazine moieties has been shown to enhance activity .
D13-9001 possesses a complex molecular structure characterized by its pyridylpiperazine framework. The specific arrangement of atoms contributes to its ability to interact with bacterial efflux pumps effectively.
The molecular formula and weight for D13-9001 have been established through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The structural representation typically highlights key functional groups that are crucial for its biological activity .
D13-9001 undergoes several chemical reactions that can be exploited in medicinal chemistry:
The interactions between D13-9001 and the efflux pump components have been characterized using biochemical assays that measure changes in antibiotic susceptibility when D13-9001 is present .
The mechanism by which D13-9001 exerts its effects involves:
Studies have shown that D13-9001 can significantly lower the minimum inhibitory concentration (MIC) values for various antibiotics when used in combination therapies .
D13-9001 is typically characterized by its solubility profile and stability under physiological conditions. It exhibits favorable solubility in aqueous solutions, which is essential for its potential therapeutic applications.
The chemical properties include:
D13-9001 has significant scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: